molecular formula C8H6N2O2 B13673519 Furo[2,3-b]pyridine-4-carboxamide

Furo[2,3-b]pyridine-4-carboxamide

Cat. No.: B13673519
M. Wt: 162.15 g/mol
InChI Key: UVYSNFBBBJGCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]pyridine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of furopyridine derivatives, which are recognized as privileged scaffolds in the development of biologically active molecules due to their similarity to important DNA bases like adenine and guanine . Furopyridines are isosteres of benzofuran and indole cores, a feature that often contributes to improved therapeutic properties and is a key factor in their interaction with specific protein targets . The broader furo[2,3-b]pyridine scaffold has been identified as a structure of high research value. Notably, derivatives based on this core have been synthesized and evaluated for potent anticancer activity. Studies have shown that furo[2,3-b]pyridine-2-carboxamide analogues exhibit cytotoxicity and antiproliferative effects against a range of cancer cell lines, including triple-negative breast cancer (e.g., MDA-MB-231) . In other research, dihydrofuro[2,3-b]pyridine derivatives have been developed as potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . IRAK4 is a key regulator of innate immune responses, and its inhibition is a promising therapeutic strategy for the treatment of inflammatory and autoimmune diseases . These studies underscore the potential of the furo[2,3-b]pyridine scaffold in oncology and immunology research. This product is intended for research purposes by qualified personnel in a laboratory setting only. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

furo[2,3-b]pyridine-4-carboxamide

InChI

InChI=1S/C8H6N2O2/c9-7(11)5-1-3-10-8-6(5)2-4-12-8/h1-4H,(H2,9,11)

InChI Key

UVYSNFBBBJGCBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(=O)N)C=CO2

Origin of Product

United States

Preparation Methods

This method provides a robust platform for further functionalization, including the introduction of the carboxamide group at the 4-position through subsequent synthetic steps.

Palladium-Catalyzed Coupling Approaches for Functionalization

Palladium-catalyzed cross-coupling reactions are employed to functionalize the furo[2,3-b]pyridine core at various positions, including the carboxamide-bearing 4-position, by using appropriate leaving groups such as triflates or halides.

  • The triflate group introduced at the 3-position enables selective coupling reactions.
  • However, chemoselectivity challenges arise when attempting to couple the chloride substituent at the 5-position, with lower yields and harsher conditions required.
  • Optimized conditions include the use of xylene as solvent at elevated temperatures (~170 °C) for extended times, although yields remain moderate (~36%).
  • These coupling reactions facilitate the introduction of diverse substituents, including amide groups, enhancing the compound's utility in medicinal chemistry.

Alternative Synthetic Routes and Patented Methods

  • A patented process describes the coupling of substituted acetylene with 2-hydroxy pyridine derivatives in the presence of palladium and copper catalysts, followed by base treatment to afford furanyl pyridine esters.
  • This method involves precise control of catalyst loading, temperature (25–60 °C), and reaction time (30 minutes to 48 hours).
  • The furanyl pyridine esters can be further transformed into carboxamide derivatives through standard amide coupling reactions.
  • The process includes the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF), with subsequent purification steps.

Summary Table of Key Preparation Steps for this compound

Stage Method/Reaction Type Key Reagents/Conditions Outcome Reference
Core synthesis S_NAr and intramolecular cyclization 2,5-Dichloronicotinic acid ester, NaH, TFA Furo[2,3-b]pyridine scaffold
Ester hydrolysis & decarboxylation Acid-mediated cleavage (TFA) Trifluoroacetic acid Free acid intermediate
Carboxamide introduction Nucleophilic substitution with amides 2-chloro-N-phenylacetamide, K2CO3, reflux This compound
Microwave-assisted cyclization Cyclization with aromatic acids Microwave irradiation, 300 W, 4-11 min Fused heterocyclic derivatives
Pd-catalyzed cross-coupling Suzuki/Sonogashira-type couplings Pd catalyst, triflate intermediates Functionalized derivatives
Alternative patented process Pd/Cu catalyzed coupling with acetylenes Pd(II), Cu(I), PPh3, THF, 35-39 °C Furanyl pyridine esters

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation and alkylation reactions often use reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .

Scientific Research Applications

Furo[2,3-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridine-4-carboxamide involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations:

Heterocycle Differences: this compound contains a furan ring (oxygen-based), whereas the compared analogs feature thiophene rings (sulfur-based). Thienopyridines generally exhibit higher molecular weights due to sulfur’s atomic mass and additional substituents.

Substituent Effects: The thienopyridine derivatives in and possess bulky substituents (e.g., difluoropropyl, methylsulfonyl-piperidinyl), which may enhance binding affinity to biological targets but reduce solubility .

Functional and Pharmacological Considerations

While direct pharmacological data for this compound are unavailable, insights can be inferred from its structural analogs:

  • Thienopyridine Carboxamides: These compounds are frequently explored as kinase inhibitors or antimicrobial agents.
  • Amino-Modified Derivatives: The amino group in ’s compound may facilitate interactions with nucleic acids or proteins, common in antiviral or anticancer drug design .

Q & A

Q. What are the key synthetic routes for Furo[2,3-b]pyridine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a four-step process, starting with palladium-mediated cross-coupling reactions to introduce substituents. Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (often 80–120°C), and catalysts like Pd(PPh₃)₄ for Suzuki couplings. Post-synthetic modifications, such as carboxamide formation, require careful pH adjustment to avoid side reactions. Yield optimization can be achieved through iterative testing of catalyst loading and reaction time .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, aromatic protons in the furopyridine ring appear as distinct doublets (δ 7.5–8.5 ppm), while carboxamide NH signals resonate near δ 10 ppm.
  • IR : The carboxamide C=O stretch appears at ~1650–1680 cm⁻¹, and NH bending modes are observed at ~1550 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns confirming substituent stability .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under prolonged UV exposure or acidic conditions. Storage at 2–8°C in inert atmospheres (argon/nitrogen) is recommended to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, antiplasmodial activity (IC₅₀ values) may differ between Plasmodium falciparum strains due to transporter expression. Methodological solutions include:

  • Standardizing assays across multiple cell lines.
  • Conducting dose-response curves with triplicate measurements.
  • Validating target engagement via enzymatic assays (e.g., CDK2 inhibition studies with ATP-competitive binding assays) .

Q. What computational strategies are effective in designing this compound analogs with enhanced target selectivity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses against targets (e.g., GSK-3β). Focus on hydrogen bonding with catalytic residues (e.g., Lys85 in GSK-3β) and hydrophobic interactions with allosteric pockets.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to guide synthetic prioritization.
  • MD Simulations : Assess binding stability over 100-ns trajectories to filter analogs with low RMSD fluctuations .

Q. How can researchers optimize the in vivo pharmacokinetic profile of this compound-based therapeutics?

Key strategies include:

  • Prodrug Design : Introduce ester moieties to improve oral bioavailability.
  • Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
  • Blood-Brain Barrier Penetration : Modify logP values (optimal range: 2–3) via halogenation or methyl group additions .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Synthetic Reproducibility : Document trace impurities (e.g., palladium residues) via ICP-MS to ensure batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.